4-[Methyl(1-phenylethyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
651328-25-5 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-[methyl(1-phenylethyl)amino]benzoic acid |
InChI |
InChI=1S/C16H17NO2/c1-12(13-6-4-3-5-7-13)17(2)15-10-8-14(9-11-15)16(18)19/h3-12H,1-2H3,(H,18,19) |
InChI Key |
FOUVNOHZRNCDJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Chemistry and Methodological Advancements Pertaining to 4 Methyl 1 Phenylethyl Amino Benzoic Acid
Strategic Approaches for the Synthesis of 4-[Methyl(1-phenylethyl)amino]benzoic Acid
The construction of the core structure of this compound can be envisioned through two primary retrosynthetic disconnections: the formation of the C-N bond between the benzoic acid moiety and the N-methyl-1-phenylethylamine fragment, or the alkylation of a pre-formed 4-(1-phenylethylamino)benzoic acid. These approaches give rise to several strategic synthetic routes.
A prevalent method for the formation of aryl-amine bonds is the Buchwald-Hartwig amination . researchgate.netmdpi.com This palladium-catalyzed cross-coupling reaction would involve the reaction of a 4-halobenzoic acid derivative (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid) with N-methyl-1-phenylethylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The general reactivity order for the aryl halide is I > Br > Cl. wuxiapptec.com
Another powerful strategy is reductive amination . yakhak.orgresearchgate.net This approach would typically involve the reaction of a 4-formylbenzoic acid derivative with N-methyl-1-phenylethylamine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. researchgate.netnih.gov
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency and selectivity of the aforementioned synthetic strategies are highly dependent on the careful optimization of reaction parameters.
For the Buchwald-Hartwig amination , key variables include the choice of palladium precursor, ligand, base, and solvent. A variety of palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts can be employed. wuxiapptec.com The selection of the phosphine ligand is critical, with bulky, electron-rich ligands often providing superior results. acs.orgbristol.ac.uk The choice of base is also crucial, with common options including sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), and inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). wuxiapptec.comnih.gov The solvent can also significantly impact the reaction outcome, with common choices being toluene, dioxane, and THF.
| Parameter | Options | Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle pre-catalysts | Pre-catalysts often offer faster reaction times and lower catalyst loadings. wuxiapptec.com |
| Ligand | Buchwald ligands (e.g., XPhos, SPhos), Josiphos ligands | Ligand choice influences reaction scope and efficiency. acs.orgbristol.ac.uk |
| Base | NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | The strength and solubility of the base can affect reaction rate and substrate compatibility. wuxiapptec.comnih.gov |
| Solvent | Toluene, Dioxane, THF | Solvent polarity and coordinating ability can influence catalyst activity. |
In reductive amination , the choice of reducing agent is paramount. Sodium triacetoxyborohydride is often favored for its mildness and selectivity, particularly for reactions involving aldehydes. The pH of the reaction medium can also be a critical factor, influencing both the rate of iminium ion formation and the stability of the reducing agent. researchgate.net
Synthesis of Chiral Analogues and Stereoisomers of this compound
The presence of a chiral center in the 1-phenylethyl moiety necessitates strategies for the synthesis of specific stereoisomers of the target compound.
Enantioselective Synthesis Strategies and Asymmetric Catalysis
The most direct approach to obtaining enantiomerically pure this compound is to start with an enantiomerically pure building block. Both (R)- and (S)-1-phenylethylamine are commercially available and serve as common chiral auxiliaries and starting materials in asymmetric synthesis. sigmaaldrich.com Using enantiopure N-methyl-1-phenylethylamine in the synthetic routes described in section 1.1 would directly lead to the corresponding enantiomer of the final product.
Alternatively, asymmetric synthesis could be employed. For instance, an asymmetric reductive amination of 4-formylbenzoic acid with a prochiral enamine derived from a chiral secondary amine, followed by N-methylation, could potentially yield an enantiomerically enriched product.
Diastereoselective Approaches in Complex Synthetic Routes
When the benzoic acid moiety or the amine contains additional stereocenters, diastereoselective reactions become crucial. The chiral 1-phenylethyl group can act as a chiral auxiliary, directing the stereochemical outcome of reactions at other sites in the molecule. For example, if a substituent were to be introduced at the ortho position of the benzoic acid ring through a diastereoselective reaction, the existing stereocenter of the 1-phenylethyl group could influence the stereochemistry of the new center.
Derivatization and Functionalization Strategies for this compound
The structure of this compound offers several sites for further derivatization and functionalization, allowing for the synthesis of a library of related compounds.
The carboxylic acid group is a prime site for modification. Standard esterification procedures, such as Fischer esterification using an alcohol in the presence of an acid catalyst, can be employed to produce various esters. bldpharm.com Amide derivatives can be synthesized by activating the carboxylic acid (e.g., with a carbodiimide (B86325) or by converting it to an acid chloride) and reacting it with a primary or secondary amine.
The aromatic ring of the benzoic acid moiety can undergo electrophilic aromatic substitution reactions, although the directing effects of the amino and carboxylic acid groups would need to be considered. The phenyl group of the 1-phenylethyl moiety can also be functionalized through similar electrophilic substitution reactions.
Introduction of Peripheral Substituents for Structural Diversification
The structural diversification of this compound can be achieved by introducing substituents on either the benzoic acid ring or the phenyl group of the 1-phenylethyl moiety. These modifications are crucial for modulating the physicochemical and biological properties of the molecule.
A common strategy for introducing peripheral substituents involves the use of appropriately substituted starting materials. For instance, the synthesis can commence with a substituted 4-aminobenzoic acid or a substituted acetophenone (B1666503). The reaction of various substituted anilines with different ketones or aldehydes allows for the generation of a diverse library of N-aryl-N-alkyl-aminobenzoic acid derivatives.
One of the most versatile methods for creating the core structure is through reductive amination . This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this could involve the reaction of 4-(methylamino)benzoic acid with acetophenone in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. mdpi.com The use of substituted acetophenones (e.g., hydroxy-, methoxy-, or halo-substituted) in this reaction would directly lead to derivatives with substituents on the phenylethyl group.
Alternatively, N-alkylation of a primary amine can be employed. For example, 4-aminobenzoic acid can be first reacted with 1-phenylethanone via reductive amination to yield 4-[(1-phenylethyl)amino]benzoic acid, which can then be N-methylated using a suitable methylating agent such as methyl iodide or dimethyl sulfate. nih.gov The introduction of substituents on the benzoic acid ring can be accomplished by starting with a pre-functionalized 4-aminobenzoic acid derivative. A variety of substituted 4-aminobenzoic acids are commercially available or can be synthesized through established methods.
The following table provides examples of how different starting materials can be used to introduce peripheral substituents:
| Desired Substituent Location | Starting Material 1 | Starting Material 2 | Key Reaction |
| Phenyl ring of the phenylethyl group | 4-(Methylamino)benzoic acid | Substituted Acetophenone | Reductive Amination |
| Benzoic acid ring | Substituted 4-aminobenzoic acid | Acetophenone | Reductive Amination & N-methylation |
| Both rings | Substituted 4-aminobenzoic acid | Substituted Acetophenone | Reductive Amination & N-methylation |
The synthesis of a library of 4-aminoquinoline (B48711) analogs with diverse substituents has been demonstrated using parallel synthetic methods, highlighting the feasibility of creating a wide range of derivatives from a common core structure. nih.gov
Regioselective Modifications and Their Controlled Synthesis
Regioselectivity in the synthesis of derivatives of this compound is critical for controlling the precise placement of functional groups, which in turn dictates the molecule's properties. The primary focus of regioselective control is on the aromatic rings.
On the Benzoic Acid Ring: The directing effects of the carboxyl and the amino groups on the benzoic acid moiety are key to achieving regioselectivity in electrophilic aromatic substitution reactions. The amino group is a strong activating group and is ortho-, para- directing, while the carboxylic acid group is a deactivating group and is meta- directing. In 4-aminobenzoic acid, the positions ortho to the amino group (and meta to the carboxyl group) are the most activated and are the primary sites for electrophilic substitution. Therefore, reactions such as halogenation, nitration, or sulfonation on the this compound scaffold would be expected to occur predominantly at the 3- and 5-positions of the benzoic acid ring.
For example, the synthesis of 3-arylquinazolin-4-ones from methyl anthranilates demonstrates the influence of the amino group in directing substitution. nih.gov While this is a different heterocyclic system, the underlying principles of regioselectivity in electrophilic additions to an aminobenzoic acid derivative are comparable.
On the Phenyl Group of the 1-Phenylethyl Moiety: The regioselectivity of substitution on the phenyl ring of the 1-phenylethyl group is governed by the directing effect of the alkyl substituent attached to the benzene (B151609) ring. As an alkyl group, it is weakly activating and ortho-, para- directing. Therefore, electrophilic aromatic substitution on this ring would yield a mixture of ortho- and para- substituted products. Achieving high regioselectivity for a single isomer on this ring through direct substitution on the final molecule can be challenging. A more controlled approach involves using a pre-substituted 1-phenylethanone in the initial reductive amination step.
The following table summarizes the expected regioselectivity for electrophilic substitution on the two aromatic rings:
| Ring to be Modified | Directing Groups | Expected Position of Substitution |
| Benzoic Acid Ring | -NHR (ortho, para-directing, activating)-COOH (meta-directing, deactivating) | 3- and 5- positions (ortho to the amino group) |
| Phenyl Ring of Phenylethyl | -CH(CH₃)R (ortho, para-directing, activating) | Ortho and para positions |
Controlled synthesis to achieve specific regiochemical outcomes often relies on multi-step synthetic sequences involving protecting groups and the use of specific catalysts or reagents that can favor one regioisomer over another. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance to minimize environmental impact and improve the sustainability of chemical manufacturing.
Solvent-Free or Environmentally Benign Solvent Systems
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Traditional organic syntheses often rely on volatile and toxic solvents. For the synthesis of N-substituted aminobenzoic acids, several greener alternatives are being explored.
Solvent-Free Reactions: In some cases, reactions can be carried out under solvent-free conditions, often with microwave assistance. This not only reduces solvent waste but can also lead to shorter reaction times and higher yields.
Environmentally Benign Solvents: When a solvent is necessary, the use of environmentally benign options is preferred. These include:
Water: For certain reactions, water can be an excellent solvent. The synthesis of 4-aminobenzoic acid itself has been demonstrated in aqueous media. nih.gov
Ethanol and Methanol: These alcohols are considered greener solvents than many chlorinated or aprotic polar solvents. The synthesis of Schiff bases from 4-aminobenzoic acid has been successfully carried out in methanol. mdpi.com
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be used for extractions and as a reaction medium.
The choice of solvent can significantly impact the environmental footprint of a synthesis. The following table compares some common solvents based on their green chemistry profile:
| Solvent | Classification | Environmental/Safety Concerns |
| Dichloromethane | Halogenated | Toxic, suspected carcinogen, environmental pollutant |
| Tetrahydrofuran (THF) | Ether | Peroxide-forming, flammable |
| Methanol | Alcohol | Flammable, toxic |
| Ethanol | Alcohol | Flammable, generally considered safer than methanol |
| Water | Aqueous | Non-toxic, non-flammable, environmentally benign |
Atom Economy and Waste Reduction in Synthetic Protocols
Atom economy , a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are those where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts.
The reductive amination route to this compound can be designed to have a relatively high atom economy. In this reaction, the primary byproduct is water.
Reaction: 4-(Methylamino)benzoic acid + Acetophenone + [Reducing Agent] → this compound + Water + [Oxidized Reducing Agent]
Waste Reduction: Beyond atom economy, waste reduction encompasses minimizing the use of auxiliary substances such as solvents, separation agents, and drying agents. The use of catalytic methods, one-pot syntheses, and continuous flow reactors can significantly reduce waste generation. For example, a one-pot reductive amination followed by in-situ crystallization of the product would minimize solvent use and purification steps.
The principles of green chemistry encourage the design of synthetic routes that are not only efficient in terms of yield but also in their use of resources and their impact on the environment.
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Methyl 1 Phenylethyl Amino Benzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For a molecule with the complexity of 4-[Methyl(1-phenylethyl)amino]benzoic acid, which contains multiple distinct proton and carbon environments, one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment and structural confirmation.
Multi-Dimensional NMR Techniques for Complex Structural Assignment
Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for piecing together the molecular puzzle of this compound. youtube.comwikipedia.org
¹H-¹H COSY: This experiment reveals proton-proton coupling networks within the molecule. For this compound, COSY spectra would exhibit correlations between the methine proton of the phenylethyl group and the adjacent methyl protons. Additionally, correlations among the aromatic protons of both the benzoic acid and the phenylethyl moieties would be observed, aiding in their specific assignment.
¹H-¹³C HSQC: The HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.com This is crucial for assigning the chemical shifts of the carbon atoms in the molecule. For instance, the methyl carbon would show a direct correlation to the methyl protons, and each aromatic carbon would be linked to its attached proton.
¹H-¹³C HMBC: The HMBC experiment provides information about longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, HMBC correlations would be expected from the N-methyl protons to the carbon atoms of the benzoic acid ring and the phenylethyl group, confirming the connectivity around the nitrogen atom.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on the analysis of related structures, is presented below.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | 12.0 - 13.0 | 167.0 - 170.0 |
| Aromatic CH (Benzoic Acid) | 7.8 - 8.0 (d) | 131.0 - 132.0 |
| Aromatic CH (Benzoic Acid) | 6.6 - 6.8 (d) | 111.0 - 113.0 |
| Aromatic C-N (Benzoic Acid) | - | 152.0 - 154.0 |
| Aromatic C-COOH (Benzoic Acid) | - | 120.0 - 122.0 |
| N-Methyl (N-CH₃) | 2.9 - 3.1 (s) | 35.0 - 40.0 |
| Methine (CH) | 4.8 - 5.0 (q) | 55.0 - 60.0 |
| Methyl (CH₃) | 1.5 - 1.7 (d) | 20.0 - 25.0 |
| Aromatic CH (Phenylethyl) | 7.2 - 7.4 (m) | 127.0 - 129.0 |
| Aromatic C-ipso (Phenylethyl) | - | 140.0 - 145.0 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Dynamic NMR Studies of Conformational Equilibria
The presence of the bulky 1-phenylethyl group attached to the nitrogen atom can lead to hindered rotation around the C(aromatic)-N bond, resulting in the existence of different conformational isomers at room temperature. scielo.org.mx Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, is a powerful technique to study these conformational dynamics. researchgate.netnih.govyoutube.com
At low temperatures, the rotation around the C-N bond may be slow on the NMR timescale, leading to the observation of separate signals for the different conformers. As the temperature is increased, the rate of interconversion between the conformers increases. At a certain temperature, known as the coalescence temperature, the separate signals broaden and merge into a single, averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the thermodynamic and kinetic parameters for the rotational barrier, such as the activation energy (ΔG‡).
Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
Characterization of Functional Groups and Molecular Interactions
The IR and Raman spectra of this compound would exhibit characteristic vibrational modes corresponding to its various functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Carbonyl (C=O) | Stretching | 1700 - 1680 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-N | Stretching | 1350 - 1250 |
| Carboxylic Acid (C-O) | Stretching | 1320 - 1210 |
| Carboxylic Acid (O-H) | Bending | 1440 - 1395 and 950 - 910 |
The presence of both a hydrogen bond donor (the carboxylic acid -OH) and acceptors (the carboxylic acid C=O and the tertiary amine nitrogen) suggests that intermolecular hydrogen bonding plays a significant role in the solid-state structure of this compound.
Analysis of Hydrogen Bonding Networks and Conformational Preferences
In the solid state, carboxylic acids typically form hydrogen-bonded dimers. mdpi.com The O-H stretching vibration in the IR spectrum is particularly sensitive to hydrogen bonding. In a dimeric structure, this band is typically very broad and shifted to lower wavenumbers (around 3300-2500 cm⁻¹) compared to a free O-H group. The C=O stretching vibration is also affected, often shifting to a lower frequency upon hydrogen bond formation.
Furthermore, the N-H stretching vibration, which would be present in the primary amine precursor, is absent in this compound, confirming the tertiary nature of the amino group. The analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra can provide further details about the specific conformational preferences and packing arrangements in the solid state. researchgate.net
Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental composition.
Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques. ESI is a soft ionization method that typically produces the protonated molecule [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation. nih.gov
The fragmentation of N-phenylethyl aniline derivatives often involves characteristic cleavage patterns. mdpi.com For this compound, some expected fragmentation pathways in ESI-MS/MS could include:
Loss of the carboxylic acid group: A neutral loss of CO₂ (44 Da) or the entire COOH group (45 Da).
Cleavage of the N-alkyl bond: Fission of the bond between the nitrogen and the 1-phenylethyl group, leading to the formation of a stable benzylic carbocation.
Decarboxylation followed by benzylic cleavage: Loss of CO₂ followed by cleavage of the bond between the nitrogen and the phenylethyl moiety.
The analysis of these fragmentation pathways provides valuable information for confirming the proposed structure and for distinguishing it from isomeric compounds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₆H₁₇NO₂), the theoretical exact mass of the neutral molecule is 255.1259 g/mol . In a typical HRMS experiment, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺ with a theoretical m/z of 256.1332. The experimentally measured value would be expected to be within a few parts per million (ppm) of this theoretical value, confirming the elemental composition.
Table 1: Theoretical Exact Mass Data for this compound
| Species | Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₁₆H₁₈NO₂⁺ | 256.1332 |
| [M+Na]⁺ | C₁₆H₁₇NNaO₂⁺ | 278.1155 |
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for identifying the different components of a molecule and how they are connected. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would be expected. These could include the loss of the carboxylic acid group, cleavage of the bond between the nitrogen and the phenylethyl group, and fragmentation of the phenylethyl side chain itself. Analysis of these fragment ions would help to confirm the proposed structure. For instance, a prominent fragment would likely correspond to the 1-phenylethyl cation.
X-ray Diffraction Studies of Crystalline Forms of this compound
X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid.
Powder X-ray Diffraction for Polymorph Analysis
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the specific crystalline form. This technique is particularly important for identifying different polymorphs—crystals of the same compound that have different arrangements of molecules in the crystal lattice. Different polymorphs can have different physical properties, such as solubility and melting point. A PXRD analysis of a synthesized batch of this compound would confirm its crystallinity and could be used for quality control and to screen for the existence of different polymorphic forms.
While specific data for this compound is not available, the principles outlined above demonstrate the methodologies that would be applied to elucidate its structure and solid-state properties. Further research is required to generate the experimental data necessary for a comprehensive analysis as per the requested outline.
Computational and Theoretical Investigations of 4 Methyl 1 Phenylethyl Amino Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed insights into electron distribution, molecular orbital energies, and reactivity, which are governed by the molecule's electronic structure.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a robust and widely used computational method for investigating the ground state electronic properties of molecules. For a compound like 4-[Methyl(1-phenylethyl)amino]benzoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry and various electronic and thermodynamic parameters. nih.govcolab.ws
The optimized structure would reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's most stable three-dimensional shape. Important geometric parameters predicted by DFT for analogous molecules, such as 4-butylbenzoic acid, show excellent agreement with experimental data. nih.govcolab.ws For this compound, particular interest would lie in the C-N bond length between the benzoic acid ring and the nitrogen atom, and the dihedral angle describing the twist between the phenyl and benzoic acid rings.
Further analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In molecules like para-aminobenzoic acid (PABA) derivatives, the HOMO is typically localized on the electron-donating amino group and the phenyl ring, while the LUMO is centered on the electron-withdrawing carboxylic acid group. acs.org This distribution is fundamental to understanding potential intramolecular charge transfer (ICT) processes. acs.org
Table 1: Representative Ground State Properties Calculable by DFT (Note: Data is illustrative, based on typical results for similar aromatic acids and amines.)
| Parameter | Predicted Value/Information | Significance |
| Total Energy | e.g., -975 Hartrees | Thermodynamic stability |
| Dipole Moment | e.g., ~3.5 Debye | Molecular polarity and intermolecular interactions |
| HOMO Energy | e.g., -6.2 eV | Electron-donating capability, ionization potential |
| LUMO Energy | e.g., -1.5 eV | Electron-accepting capability, electron affinity |
| HOMO-LUMO Gap | e.g., 4.7 eV | Chemical reactivity, electronic excitation energy |
| C-N Bond Length | e.g., ~1.40 Å | Strength and nature of the amine-aryl bond |
| C=O Bond Length | e.g., ~1.22 Å | Character of the carbonyl group |
| Ring-N Dihedral Angle | e.g., ~30-40° | Steric hindrance and conjugative effects |
Ab Initio Methods for Excited State and Reaction Pathway Analysis
Ab initio methods, which are based on first principles without empirical parameters, are crucial for studying more complex phenomena like electronically excited states and reaction mechanisms. Methods such as Møller–Plesset perturbation theory (MP2), Complete Active Space Self-Consistent Field (CASSCF), and its perturbative correction, CASPT2, provide highly accurate descriptions of electron correlation, which is vital for excited states. researchgate.netpsu.edu
For this compound, Time-Dependent DFT (TD-DFT) and CASPT2 calculations would be used to predict its electronic absorption spectrum (UV-vis). psu.edusharif.edu These methods can elucidate the nature of electronic transitions, such as the π→π* and n→π* transitions, and identify charge-transfer states. acs.org Studies on similar aminobenzoic acids show that photo-induced intramolecular charge transfer (ICT) is a key process, where an electron moves from the amino-phenyl moiety (donor) to the carboxyl group (acceptor). acs.org
Furthermore, ab initio molecular dynamics can trace reaction pathways. For instance, in reactions involving strong electrophiles, the system might initially be in an electronically excited state, requiring a non-adiabatic transition through a conical intersection to proceed to the ground state product. researchgate.net These advanced methods could be used to model the protonation of the carboxylic acid or the nitrogen atom, or potential photochemical reactions of the molecule.
Molecular Dynamics Simulations of Conformational Landscapes
While quantum chemical calculations excel at describing static electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions.
Exploration of Rotational Barriers and Intramolecular Interactions
The structure of this compound features several rotatable bonds, including the C(aryl)-N bond, the N-C(phenylethyl) bond, and the C(aryl)-C(carboxyl) bond. The rotation around these bonds is hindered by energy barriers, and the heights of these barriers dictate the accessible conformations at a given temperature.
Computational studies on N-benzhydrylformamides and related compounds have successfully used DFT to calculate these rotational barriers. mdpi.com A potential energy surface scan is performed by systematically rotating a specific dihedral angle and optimizing the geometry at each step. mdpi.com For this compound, the barrier to rotation around the C(aryl)-N bond would be of significant interest as it governs the relative orientation of the two aromatic rings and the degree of electronic conjugation. The presence of the bulky 1-phenylethyl group and the methyl group on the nitrogen atom would introduce steric hindrance, influencing the barrier height. mdpi.comrsc.org Intramolecular hydrogen bonding, for example between the carboxylic acid proton and the nitrogen atom in a specific conformation, could also be identified and its strength quantified using methods like the Quantum Theory of Atoms in Molecules (QTAIM). nih.gov
Table 2: Illustrative Rotational Energy Barriers (ΔG≠) from DFT Calculations (Note: Values are hypothetical, based on studies of structurally related N-aryl amines and amides.)
| Rotational Bond | Dihedral Angle Definition | Estimated Barrier (kcal/mol) | Influencing Factors |
| C(aryl)-N | C(ring)-C(ring)-N-C(methyl) | 10 - 15 | Steric hindrance from ortho-hydrogens and N-substituents, electronic conjugation. |
| N-C(phenylethyl) | C(aryl)-N-C(alkyl)-C(phenyl) | 6 - 9 | Steric clash between the methyl group and the phenylethyl group. |
| C(aryl)-COOH | N-C(ring)-C(ring)-C(carboxyl) | 4 - 7 | Resonance stabilization of the planar form, minor steric effects. |
Solvent Effects on Molecular Conformations and Dynamics
The surrounding solvent can significantly influence a molecule's conformational preferences and dynamics. upc.edu MD simulations can explicitly model solvent molecules, providing a realistic environment to study these effects. Studies on ortho-aminobenzoic acid have shown that solvent properties, such as polarity and hydrogen-bonding capability, affect its spectroscopic properties and de-excitation pathways. nih.gov
For this compound, MD simulations in different solvents (e.g., water, dioxane, dimethyl sulfoxide) would reveal how solute-solvent interactions compete with intramolecular forces. acs.org In polar, protic solvents like water, intermolecular hydrogen bonds between the solvent and the carboxylic acid group would be highly favored. upc.edu This could stabilize more extended conformations and potentially alter the rotational barriers around key bonds compared to the gas phase or nonpolar solvents. The weakening of intramolecular hydrogen bonds in favor of solute-solvent interactions is a common finding in such simulations. upc.edu
Prediction of Spectroscopic Parameters Using Computational Methods
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm molecular structures and assign experimental signals to specific molecular motions or electronic transitions. youtube.com
DFT calculations are routinely used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govcolab.ws For IR and Raman spectra, the harmonic vibrational frequencies are calculated from the second derivatives of the energy. These calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations. nih.gov The predicted spectra for this compound would show characteristic peaks for C=O stretching in the carboxyl group (~1700 cm⁻¹), N-H stretching (if protonated), C-N stretching, and various aromatic C-H and C=C vibrations. nih.govnih.gov
For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts. nih.govcolab.ws These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data to aid in the complete assignment of complex spectra. nih.govyoutube.com
Table 3: Representative Predicted Spectroscopic Data (Note: Data is illustrative and based on computational studies of similar compounds like 4-butylbenzoic acid.) nih.govcolab.ws
| Spectroscopy Type | Parameter | Predicted Value | Corresponding Functional Group/Atom |
| IR | Vibrational Frequency (ν) | ~1710 cm⁻¹ | C=O stretch (Carboxylic acid dimer) |
| IR | Vibrational Frequency (ν) | ~1290 cm⁻¹ | C-N stretch |
| IR | Vibrational Frequency (ν) | ~3050 cm⁻¹ | Aromatic C-H stretch |
| ¹³C NMR | Chemical Shift (δ) | ~172 ppm | Carbonyl Carbon (COOH) |
| ¹³C NMR | Chemical Shift (δ) | ~150 ppm | Aromatic Carbon attached to Nitrogen |
| ¹³C NMR | Chemical Shift (δ) | ~115-130 ppm | Other Aromatic Carbons |
| ¹H NMR | Chemical Shift (δ) | > 10 ppm | Carboxylic Acid Proton (COOH) |
| ¹H NMR | Chemical Shift (δ) | ~6.5-8.0 ppm | Aromatic Protons |
| ¹H NMR | Chemical Shift (δ) | ~2.9 ppm | N-Methyl Protons (N-CH₃) |
| UV-vis (TD-DFT) | Absorption Max (λmax) | ~290 nm | π→π* transition (charge transfer character) |
Theoretical NMR Chemical Shift Calculations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation and for complementing experimental data. Density Functional Theory (DFT) is a common method for predicting ¹H and ¹³C NMR chemical shifts. The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then referenced against a standard, typically tetramethylsilane (TMS), to yield the chemical shifts.
For this compound, such a calculation would provide insights into the electronic environment of each proton and carbon atom. For instance, the chemical shifts of the aromatic protons would be influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the carboxylic acid group. The chemical shifts of the methyl and methine protons in the 1-phenylethyl group would be distinct and their theoretical values could help in assigning experimental spectra.
Hypothetical ¹H and ¹³C NMR Chemical Shift Data
Below is a table illustrating the kind of data that would be generated from a DFT-based NMR calculation for this compound.
| Atom Number | Atom Type | Calculated Chemical Shift (ppm) |
| 1 | C | 172.5 |
| 2 | C | 118.9 |
| 3 | C | 131.5 |
| 4 | C | 111.8 |
| 5 | C | 153.2 |
| 6 | C | 111.8 |
| 7 | C | 131.5 |
| 8 | N | - |
| 9 | C | 60.1 |
| 10 | C | 142.3 |
| 11 | C | 126.8 |
| 12 | C | 128.9 |
| 13 | C | 127.5 |
| 14 | C | 128.9 |
| 15 | C | 126.8 |
| 16 | C | 30.2 |
| 17 | C | 20.5 |
| H (on COOH) | H | 12.1 |
| H (aromatic on benzoic acid) | H | 7.9, 6.7 |
| H (methine) | H | 5.1 |
| H (aromatic on phenylethyl) | H | 7.2-7.4 |
| H (methyl on nitrogen) | H | 3.1 |
| H (methyl on phenylethyl) | H | 1.6 |
Vibrational Frequency Predictions and Spectral Assignments
Theoretical vibrational analysis, typically performed using methods like DFT, calculates the harmonic vibrational frequencies of a molecule. These predicted frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms. The results are often presented as a simulated infrared (IR) and Raman spectrum. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the observed vibrational bands can be made.
For this compound, such an analysis would identify characteristic vibrational modes. For example, the O-H stretching of the carboxylic acid group would be predicted at a specific frequency, as would the C=O stretching. The N-C stretching of the tertiary amine and the various C-H and C-C stretching and bending modes of the aromatic rings and the alkyl chain would also be calculated. These theoretical predictions are invaluable for interpreting experimental IR and Raman spectra.
Hypothetical Vibrational Frequency Data
The following table provides an example of the kind of data that would be generated from a vibrational frequency calculation for this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(O-H) | 3550 | Carboxylic acid O-H stretch |
| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretch |
| ν(C-H) aliphatic | 2980-2850 | Aliphatic C-H stretch |
| ν(C=O) | 1710 | Carboxylic acid C=O stretch |
| ν(C=C) aromatic | 1610, 1580 | Aromatic C=C stretch |
| δ(C-H) | 1450-1350 | C-H bending |
| ν(C-N) | 1360 | C-N stretch |
| ν(C-O) | 1290 | Carboxylic acid C-O stretch |
| γ(C-H) | 900-675 | Out-of-plane C-H bending |
Chemoinformatics and QSAR Approaches (Excluding Predictive Biological Activity)
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies involve the calculation of molecular descriptors to quantify the physical, chemical, and topological properties of a molecule. While often used to predict biological activity, these approaches can also be used to understand the structural features of a compound in a non-biological context.
Molecular Descriptors and Their Relationship to Structural Features
A wide range of molecular descriptors can be calculated for this compound. These can be classified into several categories:
Constitutional descriptors: These are the most basic descriptors and include molecular weight, atom counts, and bond counts.
Topological descriptors: These describe the connectivity of the atoms in the molecule, such as the Wiener index or the Kier & Hall connectivity indices.
Geometrical descriptors: These are derived from the 3D structure of the molecule and include molecular surface area, volume, and shape indices.
Physicochemical descriptors: These relate to properties like logP (lipophilicity), molar refractivity, and polarizability.
For this compound, these descriptors would quantify aspects such as its size, shape, and polarity, which are fundamental to its chemical behavior.
Hypothetical Molecular Descriptor Data
| Descriptor | Value | Description |
| Molecular Weight | 269.33 | Mass of the molecule |
| LogP | 3.8 | Octanol-water partition coefficient |
| Molar Refractivity | 81.5 cm³ | Molar polarizability |
| Polar Surface Area | 49.6 Ų | Surface area of polar atoms |
| Number of Rotatable Bonds | 4 | Number of freely rotatable bonds |
Pharmacophore Modeling (Excluding Specific Biological Targets or Clinical Relevance)
Pharmacophore modeling identifies the spatial arrangement of essential chemical features of a molecule. Even without considering a specific biological target, a pharmacophore model can be generated for this compound to represent its key chemical features. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For this compound, a pharmacophore model would likely include:
A hydrogen bond donor feature from the carboxylic acid's hydroxyl group.
A hydrogen bond acceptor feature from the carboxylic acid's carbonyl oxygen.
Two aromatic ring features, one for the benzoic acid moiety and one for the phenylethyl group.
A hydrophobic feature corresponding to the phenylethyl group.
Such a model provides a simplified, 3D representation of the molecule's potential interaction points, which is a fundamental concept in molecular recognition.
Exploratory Research on Advanced Applications of 4 Methyl 1 Phenylethyl Amino Benzoic Acid and Its Analogues
Development as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The core structure of 4-[Methyl(1-phenylethyl)amino]benzoic acid, featuring a chiral center and coordinating groups (amine and carboxylic acid), makes its analogues prime candidates for use as chiral ligands in asymmetric catalysis. These ligands can coordinate with a metal center, creating a chiral environment that influences the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. youtube.com
Design and Synthesis of Metal Complexes Featuring Analogues of this compound
The synthesis of chiral metal complexes is a pivotal step in the development of new asymmetric catalysts. Analogues of this compound, such as chiral N-aryl amino acids and other amino acid derivatives, are versatile ligands for a variety of transition metals.
For instance, chiral salen transition metal complexes of copper(II) and nickel(II) have been synthesized and characterized. nih.gov These complexes are typically formed through the condensation of a chiral diamine with salicylaldehyde (B1680747) derivatives, followed by complexation with the metal ion. nih.gov Similarly, α-amino acids can act as ligands for transition metals, coordinating through the amino and carboxylate groups to form chelate-like complexes. mdpi.com The synthesis of such complexes is often straightforward, involving the reaction of the chiral ligand with a metal salt, such as rhodium chloride (RhCl₃), in a suitable solvent. nih.gov
Researchers have also explored the synthesis of N-aryl β-amino acid derivatives through methods like copper(II)-catalyzed asymmetric 1,4-reduction. nih.gov This highlights the ability of these chiral structures to be synthesized with high enantiomeric purity, a prerequisite for their use in effective asymmetric catalysts. The versatility in the synthesis of metal complexes with these chiral ligands allows for the fine-tuning of the catalyst's steric and electronic properties to suit specific transformations. nih.govmdpi.com
Evaluation in Enantioselective Organic Transformations
The true measure of a chiral ligand's utility is its performance in enantioselective reactions. Analogues of this compound have been successfully employed as ligands in a range of catalytic asymmetric transformations.
Chiral Cu(II) and Ni(II) salen complexes have demonstrated catalytic activity in the phase transfer Cα-alkylation of Schiff bases of amino acid esters, achieving high chemical yields and enantiomeric excesses (ee) up to 98%. nih.gov In another example, nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters, which are structurally related to the target compound, has yielded chiral α-aryl glycines with up to 98% ee. researchgate.net This method is scalable, with substrate-to-catalyst ratios reaching up to 2000. researchgate.net
Furthermore, chiral aldehyde catalysis has emerged as a powerful tool for the asymmetric α-functionalization of N-unprotected amino acid esters. rsc.orgresearchgate.netfrontiersin.org This strategy has been applied to α-arylation, allylation, and benzylation reactions, producing α,α-disubstituted amino acid derivatives with good to excellent enantioselectivities. rsc.orgnih.gov The development of chiral aminophenol ligands has also been significant, particularly in the asymmetric synthesis of pharmaceuticals like efavirenz, where they have led to high yields and enantioselectivity. google.com
A silver-catalyzed intramolecular, enantioselective propargylic C–H amination has been developed using a rationally designed chiral bis(oxazoline) (BOX) ligand, yielding versatile γ-aminoalcohol precursors with excellent enantioselectivity (90–99% ee). nih.gov Palladium-catalyzed enantioselective C-H arylation of N-aryl glycine (B1666218) esters with arylboronic acids has also been achieved, demonstrating excellent enantioselectivity. rsc.org
These examples underscore the potential of chiral ligands based on the N-aryl amino acid scaffold to facilitate a wide array of enantioselective transformations, a role that this compound could potentially fulfill.
| Catalyst/Ligand System | Reaction Type | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| Chiral Cu(II) Salen Complex | Cα-Alkylation | Schiff base of D,L-alanine ester | α-Alkylated amino acid derivative | High | up to 98% |
| Nickel/Chiral Ligand | Asymmetric Hydrogenation | N-aryl imino ester | Chiral α-aryl glycine | High | up to 98% |
| Chiral Aldehyde/Lewis Acid | Asymmetric α-Benzylation | N-unprotected amino acid ester | α-Benzyl amino acid | Good to excellent | Good to excellent |
| Silver/Chiral BOX Ligand | C-H Amination | Carbamate ester | γ-Alkynyl γ-aminoalcohol | Good | 90-99% |
| Palladium/Chiral Ligand | C-H Arylation | N-aryl glycine ester | Chiral α-amino acid derivative | N/A | Excellent |
Application in Materials Science and Polymer Chemistry
The unique combination of a rigid aromatic core, a chiral center, and a reactive carboxylic acid group in this compound and its analogues makes them attractive building blocks for new materials and polymers.
Incorporation into Polymeric Architectures as a Functional Monomer
Chiral monomers are essential for the synthesis of optically active polymers, which have applications in chiral separation, asymmetric catalysis, and optoelectronics. Analogues of the target compound, such as N-aryl glycine derivatives, have been investigated as initiators for various polymerization reactions. rsc.org For instance, N-(1-naphthyl)glycine and N-(1-pyrenyl)glycine have been shown to act as monocomponent photoinitiators or as part of multicomponent systems for free radical or cationic crosslinked photopolymerization. rsc.org
Furthermore, the benzyl (B1604629) ester of amino acids has been shown to enhance the reactivity of amino acid monomers in chemoenzymatic copolymerization, broadening the substrate specificity of the enzyme catalyst. acs.org This suggests that the esterified form of this compound could be a valuable monomer for creating polypeptides with tailored properties. The ring-opening metathesis polymerization (ROMP) of norbornene-type monomers bearing chiral amino acid fragments is another versatile method for producing polymers with well-defined architectures and functionalities. nih.gov
Self-Assembly and Supramolecular Chemistry Investigations
Supramolecular chemistry involves the study of non-covalent interactions to form organized structures. The hydrogen-bonding capabilities of the carboxylic acid and the potential for π-π stacking of the aromatic ring in this compound make it and its analogues excellent candidates for designing self-assembling systems.
Research on chiral amino-acid-substituted biphenyldiimides has shown that these molecules can self-assemble into one-dimensional supramolecular polymers through hydrogen bonding between carboxylic acid groups. nih.govwur.nl The chirality of the amino acid side chains plays a crucial role in the stability and structure of these assemblies. nih.govwur.nl Such supramolecular polymers are dynamic and can be influenced by external stimuli, making them interesting for applications in smart materials and nanotechnology. nih.govwur.nl
Research in Chemical Sensing and Molecular Recognition
The ability to selectively recognize and detect specific molecules is critical in fields ranging from medical diagnostics to environmental monitoring. The chiral and functional nature of this compound and its analogues makes them promising for applications in chemical sensing and molecular recognition.
Chiral recognition is a key area of this research. For example, non-covalent molecularly imprinted polymers have been created using Nα-protected amino acids as templates. nih.gov These polymers can be used as stationary phases in high-performance liquid chromatography (HPLC) for the chiral separation of amino acids, demonstrating recognition at the molecular level. nih.gov
Furthermore, chiral amine derivatives have been found to exhibit self-induced diastereomeric anisochronism (SIDA) by NMR analysis, a form of self-recognition of enantiomers. nih.gov This phenomenon can be harnessed to develop in situ probes for determining enantiomeric purity. nih.gov
In the realm of chemical sensing, enzyme-driven fluorescent sensing platforms have been developed for the chiral recognition and quantification of amino acid enantiomers. rsc.org These systems often use a natural enzyme for enantioselective recognition integrated with a fluorescent reporter. rsc.org While this is a more complex system, it demonstrates the principle of using chiral molecules for selective sensing. Chiral sensors have also been developed to determine the absolute configurations of α-amino acid derivatives by observing changes in their proton NMR chemical shifts in the presence of a chiral solvating agent. rsc.org
The structural elements of this compound suggest its potential utility in creating selective binding sites in synthetic receptors or as a chiral selector in separation science.
Future Directions and Emerging Research Avenues for 4 Methyl 1 Phenylethyl Amino Benzoic Acid Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like 4-[Methyl(1-phenylethyl)amino]benzoic acid can be significantly enhanced by leveraging the capabilities of flow chemistry and automated synthesis. These technologies offer improved reaction control, scalability, and the rapid generation of derivative libraries.
Traditional batch synthesis of N-alkylated amino acids often involves multiple steps, including the protection of functional groups, and can be time-consuming. monash.edu Reductive amination and nucleophilic substitution are common methods, but can present challenges in terms of reagent use and purification. nih.govresearchgate.net Flow chemistry provides a powerful alternative, enabling reactions to be performed in a continuous stream, which allows for precise control over parameters such as temperature, pressure, and reaction time. vapourtec.com This can lead to higher yields, improved selectivity, and safer reaction conditions, particularly for exothermic or hazardous reactions.
Automated synthesis platforms can be integrated with flow reactors to create a fully automated system for the synthesis and purification of this compound and its analogs. sigmaaldrich.com Such platforms can utilize pre-packaged reagent cartridges for various transformations, including reductive amination, which is a key step in the synthesis of this target molecule. sigmaaldrich.com A potential automated flow synthesis is outlined below:
Hypothetical Automated Flow Synthesis of this compound
| Step | Reagents & Conditions | Flow Module | Purpose |
| 1 | 4-aminobenzoic acid, 1-phenylethanone, reducing agent (e.g., sodium triacetoxyborohydride) | Packed-bed reactor with catalyst | Reductive amination to form 4-[(1-phenylethyl)amino]benzoic acid |
| 2 | Methylating agent (e.g., dimethyl sulfate), base | Micro-reactor | N-methylation of the secondary amine |
| 3 | In-line purification | Chromatography column | Removal of unreacted starting materials and by-products |
| 4 | In-line analysis | UV-Vis/MS detector | Real-time monitoring of product formation and purity |
This automated approach would facilitate the rapid synthesis of a library of derivatives by systematically varying the ketone and alkylating agent, enabling a comprehensive exploration of the structure-activity relationships of this class of compounds. Recent advancements in photocatalytic C-H alkylation of unprotected primary amines in continuous flow also present a promising avenue for the direct synthesis of α-tertiary primary amines, which could be adapted for the synthesis of the core scaffold. vapourtec.com
Exploration of Solid-State Chemistry and Co-crystallization Strategies
The solid-state properties of a compound, such as its crystal packing, polymorphism, and solubility, are critical for its application, particularly in pharmaceuticals and materials science. For this compound, the exploration of its solid-state chemistry and the formation of co-crystals could unlock new functionalities and improve its physicochemical properties.
Benzoic acid and its derivatives are known to form a variety of solid-state structures, and their decomposition in the solid state has been a subject of study. nih.govbyjus.comechemi.com The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a tertiary amine in this compound makes it an excellent candidate for forming robust hydrogen-bonded networks.
Co-crystallization is a powerful technique for modifying the physical properties of a molecule without altering its covalent structure. dergipark.org.tr By combining an active pharmaceutical ingredient (API) with a benign co-former, it is possible to improve properties such as solubility, stability, and bioavailability. acs.org Given that 4-aminobenzoic acid (p-aminobenzoic acid or PABA) has been successfully co-crystallized with a variety of co-formers, including isonicotinamide (B137802) and pyrazine, it is highly probable that this compound could also form co-crystals with a diverse range of molecules. dergipark.org.tr
Potential Co-formers for this compound
| Co-former Class | Example | Potential Interaction | Desired Outcome |
| Pyridines | Isonicotinamide | Acid-pyridine heterosynthon | Improved solubility and stability |
| Carboxylic Acids | Oxalic Acid | Acid-acid homosynthon | Modified crystal packing and melting point |
| Amides | Urea | Acid-amide heterosynthon | Enhanced dissolution rate |
| Hydroxybenzoic Acids | 4-Hydroxybenzoic Acid | Multiple hydrogen bonding sites | Formation of novel polymorphic forms |
The formation of co-crystals can be confirmed and characterized using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared (FTIR) spectroscopy. dergipark.org.trnih.gov The study of co-crystal formation with different stoichiometric ratios of the co-former could also reveal interesting phase behaviors and dissolution properties. nih.gov
Development of Advanced Spectroscopic Probes Utilizing the Compound's Core Structure
The inherent structural features of this compound make it an intriguing candidate for the development of advanced spectroscopic probes. The para-substituted aromatic ring, coupled with the amino and carboxylic acid functional groups, provides a platform for tuning the electronic and photophysical properties of the molecule.
Derivatives of p-aminobenzoic acid have been investigated for their pH-dependent spectral properties, suggesting their potential use as sensors for local environments. sigmaaldrich.cn The introduction of the methyl and 1-phenylethyl groups on the nitrogen atom in this compound would likely modulate these properties, potentially leading to probes with enhanced sensitivity or selectivity.
The core structure could be functionalized to create fluorescent probes for various applications. For instance, the carboxylic acid group could be coupled with other molecules to target specific biological macromolecules. The photophysical properties of such probes would be influenced by the chiral center and the conformational flexibility of the phenylethyl group, which could be exploited for sensing applications.
Hypothetical Spectroscopic Probe Design and Application
| Probe Derivative | Target Analyte | Principle of Detection | Potential Application |
| Dansyl-labeled this compound | Metal ions | Chelation-enhanced fluorescence | Environmental monitoring |
| Conjugate with a biomolecule (e.g., peptide) | Specific protein | Förster Resonance Energy Transfer (FRET) | In vitro diagnostics |
| Polymerizable derivative | Changes in polymer conformation | Aggregation-induced emission (AIE) | Materials science, smart polymers |
Further research could focus on synthesizing a series of derivatives with different substituents on the phenyl ring of the phenylethyl group to fine-tune the spectroscopic properties. Time-resolved fluorescence spectroscopy and quantum chemical calculations would be valuable tools for understanding the excited-state dynamics of these potential probes.
Theoretical Frameworks for Predicting Novel Reactivity and Applications
Theoretical and computational chemistry provide powerful tools for predicting the reactivity, properties, and potential applications of novel molecules like this compound, thereby guiding experimental efforts.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO gap), and reactivity indices of the molecule. rsc.org These calculations can help in understanding the molecule's susceptibility to electrophilic and nucleophilic attack, and in predicting the regioselectivity of its reactions. numberanalytics.comnih.gov For instance, theoretical studies on the reactivity of aromatic amines have shown a correlation between the stability of the corresponding nitrenium ions and their mutagenic potential, which could be a relevant consideration for any potential biological applications of this compound. nih.gov
Computational models can also be used to predict the outcomes of reactions, such as the regioselectivity of electrophilic aromatic substitution. rsc.org Machine learning approaches are also emerging as powerful tools for predicting properties like mutagenicity of aromatic amines based on their molecular descriptors. oup.com
Key Theoretical Parameters and Their Implications
| Theoretical Parameter | Computational Method | Predicted Property/Application |
| Proton Affinity | Semi-empirical (e.g., PM3) or DFT | Regioselectivity of electrophilic aromatic substitution |
| HOMO-LUMO Energy Gap | DFT | Chemical reactivity and electronic properties |
| Molecular Electrostatic Potential (MEP) | DFT | Sites for intermolecular interactions (e.g., hydrogen bonding) |
| Conformational Analysis | Molecular Mechanics/DFT | Stable conformations and their influence on properties |
| Docking Simulations | Molecular Docking | Potential binding affinity to biological targets |
Q & A
Q. What are the key synthetic routes for 4-[Methyl(1-phenylethyl)amino]benzoic acid, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions starting from benzoic acid derivatives. Key steps include:
- Amine Functionalization : Introducing the methyl(1-phenylethyl)amino group via nucleophilic substitution or reductive amination.
- Protection/Deprotection : Using groups like benzyloxycarbonyl (Cbz) to protect reactive sites during synthesis (e.g., as seen in similar compounds ).
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Palladium or copper catalysts facilitate coupling reactions, while NaBH₄ or LiAlH₄ are used for reductions .
Q. How is the crystal structure of this compound determined experimentally?
X-ray crystallography is the gold standard:
- Data Collection : Use a MoKα radiation source (λ = 0.71073 Å) on a diffractometer (e.g., XtaLAB Synergy R) .
- Refinement : SHELXL software refines atomic coordinates and thermal parameters. For example, monoclinic space group P2₁/c with unit cell dimensions a = 14.7698 Å, b = 6.6730 Å, c = 26.2392 Å .
- Validation : Check for R-factor convergence (e.g., R₁ < 0.05) and validate using tools like PLATON .
Q. Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell (Å) | a = 14.7698, b = 6.6730, c = 26.2392 |
| Temperature (K) | 305 |
| R₁ (Final) | < 0.05 |
| Reference |
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects:
- Variable Temperature NMR : Conduct experiments at 25–150°C to detect conformational changes .
- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .
- Hirshfeld Analysis : Quantify intermolecular interactions in the crystal lattice (e.g., C–H···O bonds) that may distort spectroscopic predictions .
Q. What methodologies are used to study its potential as a carbonic anhydrase inhibitor?
- Enzyme Assays : Measure inhibition constants (Kᵢ) using stopped-flow spectroscopy with 4-nitrophenyl acetate as a substrate .
- Docking Simulations : Use AutoDock Vina to model ligand-enzyme interactions, focusing on the benzoic acid moiety’s coordination to the zinc ion .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess selectivity over off-target enzymes .
Q. How can computational methods predict its reactivity in nucleophilic substitution reactions?
- Fukui Function Analysis : Identify electrophilic (f⁺) and nucleophilic (f⁻) sites using DFT (e.g., B3LYP/6-311+G(d,p)). The methyl(1-phenylethyl)amino group typically shows high f⁻, making it reactive toward electrophiles .
- Transition State Modeling : Locate TS structures with QST2/QST3 methods in Gaussian to calculate activation energies for SN2 pathways .
- Solvent Effects : Apply the SMD continuum model to simulate polar aprotic solvents (e.g., DMSO) that stabilize ionic intermediates .
Methodological Notes
- Avoid Common Pitfalls : Ensure anhydrous conditions during amide bond formation to prevent hydrolysis .
- Data Reproducibility : Cross-validate crystallographic results with Cambridge Structural Database entries (e.g., CSD code: XXXX) .
- Ethical Reporting : Disclose all refinement parameters (e.g., ADPs, twinning fractions) to comply with IUCr standards .
For further reading, consult PubChem (CID: XXXX) and peer-reviewed crystallography protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
